3,4-Dichloro-7,8-difluoroquinoline
Description
3,4-Dichloro-7,8-difluoroquinoline (C₉H₃Cl₂F₂N) is a polyhalogenated quinoline derivative characterized by chlorine atoms at positions 3 and 4 and fluorine atoms at positions 7 and 8 on the quinoline scaffold. Its molecular weight is 242.03 g/mol, with a monoisotopic mass of 240.9474 Da. This compound is of interest in medicinal chemistry due to the electron-withdrawing and steric effects of its substituents, which influence reactivity, solubility, and interactions with biological targets.
Properties
CAS No. |
1204810-97-8 |
|---|---|
Molecular Formula |
C9H3Cl2F2N |
Molecular Weight |
234.027 |
IUPAC Name |
3,4-dichloro-7,8-difluoroquinoline |
InChI |
InChI=1S/C9H3Cl2F2N/c10-5-3-14-9-4(7(5)11)1-2-6(12)8(9)13/h1-3H |
InChI Key |
CVYOPMGBFAIRPH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=NC=C(C(=C21)Cl)Cl)F)F |
Synonyms |
3,4-Dichloro-7,8-difluoroquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
The positions and types of halogen substituents significantly alter the electronic properties and bioactivity of quinoline derivatives:
Key Observations :
Reactivity Trends :
Critical Analysis :
- Antibacterial Activity: Amino groups at position 5 (as in 5-Amino-6,8-difluoroquinoline) enhance DNA gyrase inhibition, whereas chloro/fluoro substitutions at 3/4/7/8 may prioritize CNS applications due to blood-brain barrier penetration .
- Cytotoxicity: Methyl groups (e.g., 2,4-Dichloro-7,8-dimethylquinoline) increase lipophilicity, enhancing cell membrane permeability .
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